molecular formula C12H10N6O4 B5648754 ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B5648754
M. Wt: 302.25 g/mol
InChI Key: VSNLKKFWZTTXOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of suitable precursors that undergo cyclization and subsequent functionalization to introduce the desired substituents. For instance, compounds related to ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized via reactions involving ethyl esters, amino-thiazoles, and cyanoacetate, showcasing the diversity of synthetic routes and the potential for structural variation within this chemical class (Youssef et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, is characterized by the presence of multiple ring systems and functional groups. This complexity contributes to the compound's chemical behavior and interactions. The detailed analysis of such structures often involves X-ray diffraction and spectroscopic methods to elucidate the arrangement of atoms and the nature of intramolecular bonds (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations into fused heterocyclic systems. These reactions are fundamental for modifying the chemical structure to attain desired physical and chemical properties, as well as for exploring potential biological activities (Gregg et al., 2007).

Physical Properties Analysis

The physical properties of ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications. Analysis of related compounds provides insights into how structural variations affect these physical characteristics (Adole et al., 2021).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are central to their potential as chemical intermediates and bioactive molecules. Investigations into these properties help delineate the scope of their applications and guide the design of new compounds with enhanced performance and specificity (Rodinovskaya et al., 2003).

properties

IUPAC Name

ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O4/c1-2-22-12(19)10-5-15-17-6-8(3-13-11(10)17)16-7-9(4-14-16)18(20)21/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLKKFWZTTXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

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